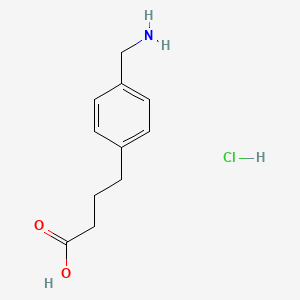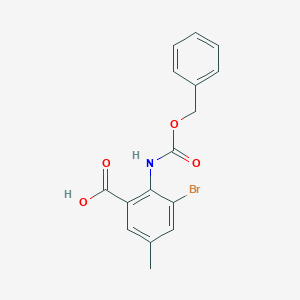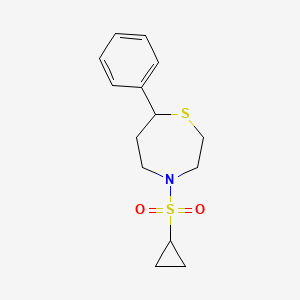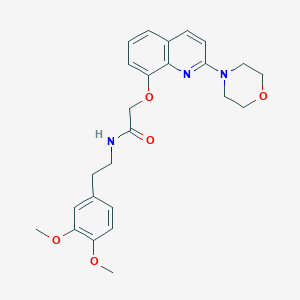
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H . This indicates the presence of a pyrrolidine ring attached to a pyridine ring via a carbonyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Chemical Synthesis and Derivatives Formation
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride serves as an intermediate in the synthesis of pyrrole and pyrrole derivatives. Pyrrole, a planar, aromatic, five-membered heterocycle, is fundamental to many important biological molecules like heme and chlorophyll. Pyrrole derivatives, including pyrrolidines, are often prepared by the condensation of amines with carbonyl-containing compounds. These derivatives have a wide range of applications, including in the creation of electrically conducting films from polypyrroles, and as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).
Tautomerism and Structural Analysis
Research on N-(2-pyridil) compounds, closely related to the chemical structure of interest, has provided insights into tautomerism, a property critical for understanding chemical reactivity and binding. Studies on such compounds highlight the balance between different tautomeric forms, influenced by solvent polarity and the presence of intramolecular hydrogen bonding. This understanding is crucial for the design of molecules with specific electronic and structural properties, which can be pivotal in drug design and materials science (Nazır et al., 2000).
Novel Oxidation Reactions
Innovative oxidation reactions catalyzed by ruthenium porphyrin, utilizing pyridine-N-oxide, demonstrate the utility of nitrogen-containing compounds in synthesizing N-acyl amino acids through oxidative C-N bond cleavage. This novel reaction pathway, selective for the C-N bond at the less substituted carbon, offers a method to convert pyrrolidines and similar structures into valuable amino acids and peptides. Such processes underscore the role of 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride and related compounds in synthetic organic chemistry and potential therapeutic applications (Ito, Umezawa, & Higuchi, 2005).
Catalytic and Synthetic Applications
The compound's derivatives are instrumental in catalytic processes and synthetic pathways leading to complex organic molecules. For example, the stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions showcases the use of sugar-derived enones and highlights the compound's potential in the enantioselective synthesis of biologically active molecules. This approach emphasizes the importance of such derivatives in developing pharmaceuticals and natural product synthesis (Udry, Repetto, & Varela, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJHLLCHNVRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)
![2-(4-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2672545.png)
![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2672548.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)

![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)


